O-Isopropylisoureahydrochloride

Description

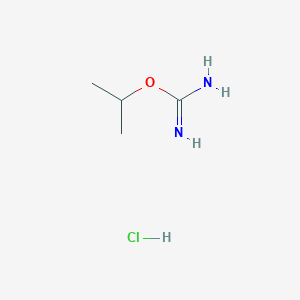

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

28811-41-8 |

|---|---|

Formule moléculaire |

C4H11ClN2O |

Poids moléculaire |

138.59 g/mol |

Nom IUPAC |

propan-2-yl carbamimidate;hydrochloride |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |

Clé InChI |

KZINBWYVWZDIMJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=N)N.Cl |

SMILES canonique |

CC(C)OC(=N)N.Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Process Optimization for O Isopropylisoureahydrochloride

Contemporary Synthetic Routes to O-Isopropylisourea hydrochloride

The synthesis of O-Isopropylisourea hydrochloride has been approached through various chemical pathways, with a significant emphasis on the reaction between cyanamide (B42294) and isopropanol (B130326).

Cyanamide and Isopropanol Based Approaches for O-Isopropylisourea hydrochloride Synthesis

The reaction of cyanamide with isopropanol in the presence of an acid catalyst is a prominent method for producing O-Isopropylisourea salts. One established method involves adding concentrated hydrogen chloride to an isopropanol solution containing cyanamide. google.com However, this approach has been reported to result in a relatively low yield of 38%, making it less suitable for large-scale industrial production. google.com

Another approach involves the use of sulfuric acid as the catalyst, which reacts with cyanamide and isopropanol to form O-isopropylisourea hydrogen sulfate (B86663). This intermediate can then be neutralized with an alkali metal hydroxide (B78521) to yield O-isopropylisourea sulfate. google.com

In-situ Formation and Reactivity of Intermediates in O-Isopropylisourea hydrochloride Synthesis

In the synthesis utilizing chloroform (B151607) amidinium chloride, cyanamide, and isopropyl alcohol, chloroform amidinium chloride acts as a key reactive intermediate. This method is noted to produce high-purity crystalline O-Isopropylisourea hydrochloride with a reported yield of 82%. google.com Despite the high yield, the significant cost and low yield in the production of chloroform amidinium chloride from cyanamide present challenges for its application in industrial-scale synthesis. google.com

When hydrogen chloride is used as a reagent, it can lead to the formation of isopropyl chloride as a by-product. google.com This is an important consideration due to the properties and volatility of isopropyl chloride. google.com

Exploration of Alternative Precursor Strategies for O-Isopropylisourea hydrochloride Formation

Research into alternative precursors has identified chloroform amidinium chloride as a viable, albeit expensive, option. google.com The reaction of chloroform amidinium chloride with cyanamide and isopropyl alcohol demonstrates a high-yield pathway to crystalline O-Isopropylisourea hydrochloride. google.com However, the economic feasibility of this route on an industrial scale is a significant consideration. google.com The primary alternative to hydrochloride salts has been the exploration of organic sulfonates and sulfates, such as O-isopropyl-isourea hydrogen sulfate, which is synthesized using sulfuric acid instead of hydrogen chloride. google.com

Crystallization and Purity Enhancement Techniques for O-Isopropylisourea hydrochloride

The isolation and purification of O-Isopropylisourea hydrochloride are critical steps in obtaining a high-purity product suitable for its intended applications.

Role of Solvent Selection in Crystalline O-Isopropylisourea hydrochloride Formation

The synthesis involving chloroform amidinium chloride, cyanamide, and isopropyl alcohol directly yields a high-purity crystalline form of O-Isopropylisourea hydrochloride. google.com This suggests that the reaction conditions and the solvent system (isopropyl alcohol) are conducive to the formation of a crystalline product without extensive post-synthesis purification steps.

Controlled Crystallization Parameters for High Purity O-Isopropylisourea hydrochloride

The method utilizing chloroform amidinium chloride is highlighted for its ability to produce high-purity crystalline O-Isopropylisourea hydrochloride. google.com This implies that the reaction parameters themselves contribute to a controlled crystallization process, leading to a product of high purity directly from the reaction mixture.

Process Intensification and Scale-Up Research for O-Isopropylisourea Hydrochloride Production

The transition from laboratory-scale synthesis to industrial production is a critical phase in chemical manufacturing, presenting numerous challenges in terms of process optimization, safety, and economic viability. wikipedia.orgsdu.dk For O-Isopropylisourea hydrochloride, research into process intensification and scale-up is crucial for developing a commercially feasible and sustainable manufacturing process.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mt.comglobalresearchonline.net This can involve the shift from traditional batch reactors to continuous flow systems, which offer superior heat and mass transfer, improved safety profiles, and more consistent product quality. mt.com In the context of O-Isopropylisourea hydrochloride synthesis, this could involve moving away from methods that, while effective at a small scale, are not suitable for industrial production due to factors like the use of expensive reagents or the generation of hazardous byproducts. For instance, while a method using chloroform amidinium chloride can produce high-purity O-Isopropylisourea hydrochloride with an 82% yield, the high cost of the reagent and low yield in its own production make it industrially impractical. wikipedia.org Similarly, the use of hydrogen chloride gas, while a direct approach, necessitates specialized equipment and produces volatile, mutagenic byproducts, posing environmental and safety concerns. wikipedia.org

A key aspect of scale-up research is the development of a robust and reproducible process. wikipedia.org This involves a deep understanding of the reaction kinetics, thermodynamics, and the impact of various process parameters on the final product's quality and yield. The development of kinetic models and reaction optimization are essential tools in this endeavor. dtu.dkdoi.orgncsu.edu By modeling the reaction pathways and understanding the rate-determining steps, researchers can identify optimal operating conditions to maximize yield and minimize impurity formation.

The table below illustrates a comparative overview of different synthetic approaches for O-isopropylisourea salts, highlighting the challenges associated with their industrial application.

| Synthetic Method | Reagents | Reported Yield | Industrial Suitability Challenges |

| From Isopropyl Alcohol and Cyanamide with Hydrogen Chloride | Isopropyl alcohol, Cyanamide, Concentrated Hydrogen Chloride | 38% | Extremely low yield, not suitable for industrial process. wikipedia.org |

| From Chloroform Amidinium Chloride | Chloroform amidinium chloride, Cyanamide, Isopropyl alcohol | 82% | Very expensive starting material, low yield in the production of the reagent itself. wikipedia.org |

| From Isopropyl Alcohol and Cyanamide with Hydrogen Chloride Gas | Cyanamide, Isopropyl alcohol, Hydrogen chloride gas | Not specified | Requires special equipment, produces volatile and mutagenic by-product (isopropyl chloride). wikipedia.org |

| From Cyanamide and Isopropyl Alcohol with Sulfuric Acid | Cyanamide, Isopropyl alcohol, Sulfuric acid | Not specified | Forms O-isopropyl-isourea hydrogen sulfate which then needs to be neutralized. wikipedia.org |

Interactive Data Table: Synthetic Routes to O-Isopropylisourea Salts and Industrial Viability

Note: This table is based on reported challenges and does not imply that these methods cannot be improved through process intensification.

Further research into continuous flow manufacturing for O-Isopropylisourea hydrochloride could offer significant advantages. Continuous reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), can provide precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity. stepscience.com The implementation of Process Analytical Technology (PAT) within a continuous process would allow for real-time monitoring and control of critical process parameters, ensuring consistent product quality and enabling real-time release. wikipedia.org

The scale-up of the crystallization process is another critical area of research. The final physical properties of the O-Isopropylisourea hydrochloride, such as crystal size distribution and morphology, are determined during this step and can significantly impact downstream processing and product performance. Optimization of crystallization parameters, including solvent selection, cooling profiles, and agitation, is essential for producing a consistent and high-quality product.

Mechanistic Investigations of Reactions Involving O Isopropylisoureahydrochloride

Fundamental Reaction Mechanisms of O-Isopropylisourea Hydrochloride

The reactivity of O-Isopropylisourea hydrochloride is primarily centered around the isourea functional group, which can be protonated and is susceptible to attack by nucleophiles.

Nucleophilic Substitution Pathways and O-Isopropylisourea Hydrochloride Reactivity

The core of O-Isopropylisourea hydrochloride's reactivity lies in its ability to act as an electrophile in nucleophilic substitution reactions. The protonated isourea moiety is an excellent leaving group, facilitating the attack of a wide range of nucleophiles. The reaction generally proceeds through a pathway analogous to that of other activated esters and amides.

The mechanism often involves the formation of a tetrahedral intermediate upon nucleophilic attack at the carbonyl-like carbon of the isourea. The stability and fate of this intermediate dictate the course of the reaction. The leaving group is isourea, which is a stable molecule.

The reactivity of O-Isopropylisourea hydrochloride in nucleophilic substitution is influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will react more readily.

Steric hindrance: Bulky nucleophiles or substituents on the isourea can slow down the reaction.

Solvent effects: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.

A common competing reaction pathway is the rearrangement of the O-acylisourea intermediate to a more stable N-acylurea. This rearrangement can be minimized by using solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform (B151607) wikipedia.org.

Proton Transfer Dynamics in O-Isopropylisourea Hydrochloride Reactions

Proton transfer is a key step in many reactions involving O-Isopropylisourea hydrochloride. The hydrochloride salt itself is the result of protonation of the basic isourea. In reaction mechanisms, protonation of the oxygen or nitrogen atoms of the isourea group can activate the molecule for nucleophilic attack or influence the stability of intermediates.

Elucidation and Characterization of Reaction Intermediates

The primary reactive intermediate in many reactions involving O-Isopropylisourea hydrochloride is the protonated form of the O-alkylisourea itself. When formed from a carboxylic acid and a carbodiimide (B86325), the analogous O-acylisourea intermediate is generated britannica.comnih.govvedantu.comvaia.com. These intermediates are generally highly reactive and not isolated. Their existence is often inferred from the reaction products and by analogy to similar, more stable intermediates.

The O-acylisourea intermediate is a key species in peptide synthesis and other coupling reactions where carbodiimides are used as activating agents vaia.com. This intermediate is highly susceptible to nucleophilic attack. However, its instability also presents challenges, as it must be generated and reacted in a controlled manner to achieve the desired transformation vaia.com. The characterization of such transient intermediates often relies on indirect methods and computational modeling.

Chemical Kinetics of O-Isopropylisourea Hydrochloride Reactions

The study of the chemical kinetics of reactions involving O-Isopropylisourea hydrochloride provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions.

Determination of Reaction Orders and Rate Constants for O-Isopropylisourea Hydrochloride Transformations

The rate of reactions involving O-Isopropylisourea hydrochloride, such as its hydrolysis, typically follows a specific rate law. The reaction order with respect to the reactants can be determined experimentally by varying the concentration of each reactant and observing the effect on the initial reaction rate.

For a hypothetical hydrolysis reaction: O-Isopropylisourea hydrochloride + H₂O → Products

The rate law can be expressed as: Rate = k [O-Isopropylisourea hydrochloride]ˣ [H₂O]ʸ

Where 'k' is the rate constant and 'x' and 'y' are the reaction orders. Since water is the solvent and its concentration is effectively constant, the rate law is often simplified to a pseudo-first-order expression: Rate = k' [O-Isopropylisourea hydrochloride]ˣ where k' = k [H₂O]ʸ

Kinetic studies on the hydrolysis of the related compound N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) have been performed, and similar methodologies could be applied to O-Isopropylisourea hydrochloride nih.gov. The rate constant 'k' is temperature-dependent and can be described by the Arrhenius equation fiveable.meyoutube.com, which relates the rate constant to the activation energy and the temperature.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of O-Isopropylisourea Hydrochloride at 298 K

| Experiment | Initial [O-Isopropylisourea HCl] (M) | Initial Rate (M/s) |

|---|---|---|

| 1 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 3.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate the determination of reaction order. Based on this data, the reaction would be first order with respect to O-Isopropylisourea hydrochloride.

Catalytic Effects on Reaction Rates Involving O-Isopropylisourea Hydrochloride

The rates of reactions involving O-Isopropylisourea hydrochloride can be significantly influenced by catalysts. Both acid and base catalysis are common in reactions of similar functional groups britannica.comvedantu.comvaia.comsciencewithshobha.com.

Acid Catalysis: In acidic conditions, the protonation of the isourea moiety can enhance its leaving group ability, thereby accelerating nucleophilic substitution reactions. For example, the hydrolysis of esters and amides is often catalyzed by acids youtube.com.

Base Catalysis: In the presence of a base, the nucleophile can be deprotonated to generate a more potent nucleophile, which can then attack the electrophilic center of the O-Isopropylisourea hydrochloride more readily.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| O-Isopropylisourea hydrochloride |

| Isourea |

| N-acylurea |

| Dichloromethane |

| Chloroform |

Influence of Solvent Systems on O-Isopropylisoureahydrochloride Reaction Kinetics

The choice of solvent can significantly impact the rate of reactions involving this compound. The polarity of the solvent and its ability to stabilize charged intermediates or transition states play a crucial role in the reaction kinetics.

In reactions where O-alkylisoureas, such as O-Isopropylisourea, are employed for processes like esterification, the solvent's properties can dictate the reaction's efficiency. For instance, in the formation of esters from carboxylic acids and O-alkylisoureas, the use of a relatively non-polar solvent like tetrahydrofuran (B95107) (THF) can lead to longer reaction times. In contrast, a more polar solvent like acetonitrile (B52724) is more effective at converting microwave radiation to heat, thereby accelerating the reaction. This efficiency is also attributed to the better solubility of reactants, such as carboxylic acids, in acetonitrile.

The effect of solvent polarity on reaction rates can be understood by considering the nature of the transition state. If the transition state is more polar than the reactants, a polar solvent will stabilize it more effectively, leading to a faster reaction. Conversely, if the transition state is less polar than the reactants, a less polar solvent may be more favorable. The dielectric constant of the solvent is a key parameter in these considerations.

A study on the reaction of trichloromethylperoxyl radicals with organic reductants in various solvents demonstrated a correlation between the reaction rate constants and the Hildebrand solubility parameter of the solvent, which is a measure of the cohesive energy density. nih.gov This highlights that intermolecular forces, beyond just polarity, can influence reaction kinetics.

Table 1: General Influence of Solvent Polarity on Reaction Kinetics

| Solvent Property Change | Effect on Reaction Rate (where transition state is more polar than reactants) |

| Increase in solvent polarity | Acceleration |

| Decrease in solvent polarity | Deceleration |

This table is based on general principles of chemical kinetics and is intended for illustrative purposes, as specific data for this compound is not available.

Temperature and Pressure Dependence in this compound Reactivity Studies

Temperature is a critical factor governing the rate of chemical reactions. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. An increase in temperature generally leads to an exponential increase in the reaction rate.

In the context of reactions involving O-alkylisourea salts, such as the formation of guanidinium (B1211019) compounds, the reaction temperature is carefully controlled. For instance, in the reaction of O-alkylisourea acid salts with primary or secondary amines, the temperature is typically maintained between -20°C and 100°C, with a preferred range of 0-80°C and an even more specific range of 5-35°C for optimal results.

Microwave-assisted organic synthesis has emerged as a technique to rapidly achieve high temperatures, significantly accelerating reactions. In the esterification of carboxylic acids with O-alkylisoureas, microwave heating can reduce reaction times to as little as five minutes. nih.govorganic-chemistry.org

The influence of pressure on the reactivity of this compound is less commonly studied in the context of typical organic synthesis. However, for reactions in the gas phase or under supercritical conditions, pressure can play a significant role by affecting the concentration of reactants and the frequency of molecular collisions. For solution-phase reactions, the effect of pressure is generally considered negligible unless it is exceptionally high.

The following table provides a conceptual overview of how temperature changes affect reaction rates, based on the Arrhenius equation.

Table 2: Conceptual Temperature Dependence of Reaction Rate

| Temperature Change | Effect on Reaction Rate Constant (k) |

| Increase | Exponential Increase |

| Decrease | Exponential Decrease |

This table illustrates the general relationship described by the Arrhenius equation.

Stereochemical Aspects and Chiral Induction in this compound Reactions

The stereochemical outcome of a reaction is a crucial aspect, particularly in the synthesis of chiral molecules. O-alkylisoureas can be involved in reactions where stereochemistry is a key consideration.

One of the significant applications of O-alkylisoureas is in esterification reactions, which can proceed with inversion of configuration at a chiral center. For example, the reaction of a chiral alcohol with a carboxylic acid mediated by a carbodiimide to form an O-alkylisourea intermediate, followed by nucleophilic attack by the carboxylate, can lead to the formation of an ester with an inverted stereocenter. This is a characteristic of an SN2 reaction mechanism. Microwave-assisted esterification using O-alkylisoureas has been shown to proceed with a clean inversion of configuration. nih.govorganic-chemistry.org

Furthermore, chiral isoureas themselves can be utilized as organocatalysts to induce enantioselectivity in chemical transformations. Although specific examples detailing the use of chiral this compound as a catalyst are not prevalent in the reviewed literature, the broader class of chiral isoureas and related compounds like thioureas have been successfully employed in asymmetric catalysis. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The design of these catalysts often involves incorporating a chiral scaffold that can interact with the substrates through non-covalent interactions, such as hydrogen bonding, to direct the stereochemical course of the reaction.

The table below presents hypothetical data to illustrate the concept of chiral induction in a reaction catalyzed by a chiral isourea.

Table 3: Hypothetical Enantiomeric Excess in a Chiral Isourea-Catalyzed Reaction

| Catalyst | Enantiomeric Excess (ee) of Product (%) |

| (R)-Chiral Isourea Catalyst | 85 |

| (S)-Chiral Isourea Catalyst | 84 |

| Racemic Catalyst | 0 |

This table is a hypothetical representation to demonstrate the principle of enantioselective catalysis.

Structure Reactivity Relationships and Theoretical Studies of O Isopropylisoureahydrochloride

Quantum Chemical Investigations of O-Isopropylisoureahydrochloride

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For O-Isopropylisourea hydrochloride, these investigations would focus on understanding the distribution of electrons, the energies of different molecular arrangements, and the nature of the orbitals involved in chemical bonding and reactions.

Electronic Structure Analysis of this compound

An analysis of the electronic structure of O-Isopropylisourea hydrochloride would reveal the distribution of electron density and the nature of the electrostatic potential across the molecule. The protonation of the isourea nitrogen to form the hydrochloride salt significantly influences the electronic landscape. The positive charge is not strictly localized on the nitrogen atom but is delocalized across the amidinium system, affecting the reactivity of the entire functional group.

Key electronic properties that would be investigated include:

Atomic Charges: Calculation of partial atomic charges would quantify the electron distribution, highlighting the electrophilic and nucleophilic centers within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations.)

| Property | Calculated Value | Significance |

| Partial Charge on C=N Carbon | +0.45 e | Indicates a significant electrophilic character. |

| Partial Charge on Oxygen | -0.60 e | Highlights a nucleophilic region. |

| Dipole Moment | 8.5 D | Suggests high polarity, influencing solubility. |

| Proton Affinity (at N) | ~230 kcal/mol | Reflects the basicity of the isourea nitrogen. researchgate.net |

Exploration of Potential Energy Surfaces for this compound Reactions

The potential energy surface (PES) is a conceptual and mathematical tool used to explore the energy of a molecule as a function of its geometry. nih.gov For O-Isopropylisourea hydrochloride, mapping the PES for its reactions, such as hydrolysis or reactions with nucleophiles, would provide critical insights into the reaction mechanisms. furman.edu

A typical PES investigation would identify:

Reactants, Products, and Intermediates: The stable, low-energy points on the PES correspond to these species.

Transition States: The saddle points on the PES represent the energy maxima along the reaction coordinate, corresponding to the transition states. The energy of the transition state determines the activation energy of the reaction.

For instance, in the hydrolysis of an O-alkylisourea, the PES would detail the energy changes as a water molecule attacks the electrophilic carbon, proceeds through a tetrahedral intermediate, and finally leads to the cleavage of the C-O bond. furman.edu The presence of the hydrochloride would likely modify the energy barriers along this pathway.

Molecular Orbital Theory and Orbital Interactions in this compound Systems

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons in a molecule. nih.gov The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and the likely site of electrophilic attack. In O-Isopropylisourea hydrochloride, the HOMO would likely be located on the oxygen or the unprotonated nitrogen atom.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and the likely site of nucleophilic attack. The LUMO is expected to be centered on the C=N moiety, particularly the carbon atom.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity. Tautomerism, a common phenomenon in related systems like 3-amino-1,2,4-triazole, can also be rationalized through MO theory by comparing the relative energies of the tautomers. rsc.orgnih.gov

Computational Modeling of this compound Reactivity

Computational modeling provides a means to simulate and predict the chemical behavior of molecules, offering a bridge between theoretical concepts and experimental observations.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govmdpi.com

Applications of DFT to O-Isopropylisourea hydrochloride would include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Predicting the infrared spectrum, which can be used to characterize the molecule and confirm that the optimized geometry corresponds to a true energy minimum.

Calculation of Reaction Energetics: Determining the energies of reactants, products, and transition states to predict reaction feasibility and kinetics. nih.gov

DFT studies on related thiourea (B124793) derivatives have been used to calculate various quantum parameters like hardness, electron affinity, and ionization energy, providing insights into their reactivity and potential biological activity. mdpi.comresearchgate.net Similar calculations for O-Isopropylisourea hydrochloride would be invaluable for understanding its chemical properties.

Table 2: Illustrative DFT-Calculated Parameters for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules.)

| Parameter | Calculated Value (Hartree) | Significance |

| Total Energy | -450.123 | Reference for stability comparisons. |

| HOMO Energy | -0.25 | Relates to ionization potential. |

| LUMO Energy | -0.05 | Relates to electron affinity. |

| HOMO-LUMO Gap | 0.20 | Indicator of chemical reactivity. |

Molecular Dynamics Simulations for this compound Reaction Pathways

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent effects, and reaction dynamics. mdpi.com

For O-Isopropylisourea hydrochloride, MD simulations could be used to:

Study Solvation: Investigate how water molecules or other solvents arrange around the ion, which is crucial for understanding its solution-phase reactivity.

Explore Conformational Flexibility: Analyze the different shapes the molecule can adopt and the energy barriers between them. The rotation around the C-O and C-N bonds would be of particular interest.

Simulate Reaction Pathways: In conjunction with quantum mechanical methods (QM/MM), MD can be used to model the entire course of a chemical reaction, including the role of the solvent.

MD simulations on related molecules like urea (B33335) have been used to understand their interactions with water and their role as denaturants, showcasing the power of this technique to probe complex molecular behaviors. researchgate.netnih.gov

Ab Initio Calculations for O-Isopropylisourea hydrochloride Properties and Reactions

There are no available records of ab initio calculations being performed to determine the properties and reaction pathways of O-Isopropylisourea hydrochloride. Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, are powerful tools for predicting molecular geometries, electronic structures, and reaction energetics. However, the scientific community has not published any such investigations for this particular compound.

Quantitative Structure-Reactivity Relationships (QSRR) for O-Isopropylisourea hydrochloride

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of a chemical based on its molecular structure. The development and application of these models require a dataset of experimentally determined reactivity for a series of related compounds.

Development of Predictive Models for O-Isopropylisourea hydrochloride Reactivity

No predictive QSRR models have been specifically developed for O-Isopropylisourea hydrochloride. The creation of such models would necessitate a series of experiments on O-Isopropylisourea hydrochloride and its derivatives, and this foundational research does not appear to have been conducted or published.

Application of Hammett Equation and Linear Free Energy Relationships in O-Isopropylisourea hydrochloride Studies

The Hammett equation and other Linear Free Energy Relationships (LFERs) are used to correlate reaction rates and equilibrium constants for series of reactions involving substituted aromatic or aliphatic compounds. These relationships provide insight into reaction mechanisms and the electronic effects of substituents. A search of the available literature indicates that no studies have been published applying the Hammett equation or other LFERs to O-Isopropylisourea hydrochloride. Such studies would require the synthesis and kinetic analysis of a series of substituted analogs, which has not been reported.

Advanced Applications and Derivatizations in Organic Synthesis

O-Isopropylisourea Hydrochloride as a Synthetic Reagent

The primary utility of O-Isopropylisourea hydrochloride in organic synthesis stems from its electrophilic nature, which enables it to react with various nucleophiles. This reactivity is harnessed for specific functional group transformations.

The most significant and well-documented role of O-Isopropylisourea hydrochloride is as a guanylating agent. Guanylating agents are reagents that introduce a guanidinyl group to a substrate, most commonly an amine. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isourea group, leading to the displacement of the isopropoxy group and the formation of a new carbon-nitrogen bond.

The general transformation can be represented as follows:

Reaction of O-Isopropylisourea hydrochloride with a primary amine to form a substituted guanidine (B92328).

This reaction is a powerful method for the synthesis of substituted guanidines, which are important structural motifs in many biologically active compounds and organocatalysts. beilstein-journals.org The process involves the direct conversion of an amine functional group into a guanidine functional group. The reaction is typically carried out in an aqueous solution. A patent describes a method for preparing guanidine derivatives by reacting O-alkylisourea salts with an amine. google.com This process can be controlled by using seed crystals of the target guanidine derivative to facilitate its crystallization from the reaction mixture. google.com

Table 1: Guanylation of Amines using O-Alkylisourea Salts

| Amine Substrate | O-Alkylisourea Salt | Product | Key Feature of Transformation |

|---|---|---|---|

| Primary Amine (R-NH₂) | O-Isopropylisourea hydrochloride | N-Substituted Guanidinium (B1211019) Chloride | Conversion of an amino group to a monosubstituted guanidinyl group. |

This table illustrates the general transformation of amines to guanidines using O-alkylisourea salts like O-isopropylisourea hydrochloride.

A review of the scientific literature does not indicate that O-Isopropylisourea hydrochloride itself is used as a catalyst in organic reactions. Its primary function is that of a reagent which is consumed during the course of a reaction, specifically in guanylation.

However, it is noteworthy that the products derived from O-Isopropylisourea hydrochloride, namely guanidines, are well-established as strong, non-ionic organic bases and are frequently employed as organocatalysts. beilstein-journals.org Guanidine-based catalysts are utilized in a variety of reactions, including Michael additions, Henry reactions, and polymerizations. Therefore, while O-Isopropylisourea hydrochloride is not a catalyst, it serves as a direct precursor to a class of important organocatalysts.

Applications in Complex Molecule Synthesis

O-Isopropylisourea hydrochloride serves as a valuable precursor in the synthesis of a wide array of complex organic molecules, primarily through its function as a guanylating agent. The isourea moiety provides a reactive electrophilic center that readily undergoes nucleophilic attack by amines, leading to the formation of guanidinium salts, which are precursors to the guanidine functional group found in numerous natural products and pharmacologically active compounds.

Strategies for Carbon-Nitrogen Bond Formation Using O-Isopropylisoureahydrochloride

The primary strategy for forging carbon-nitrogen bonds using O-Isopropylisourea hydrochloride involves its reaction with primary and secondary amines to form substituted guanidines. This transformation, known as guanylation, is a cornerstone of synthetic organic chemistry. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isourea, followed by the elimination of isopropanol (B130326). The hydrochloride salt form of the reagent often activates the isourea, enhancing its reactivity.

The general mechanism involves the protonation of the isourea, making it a better leaving group and activating the carbon for nucleophilic attack. The reaction with an amine (R-NH2) can be depicted as follows:

Step 1: Activation - The O-isopropylisourea is activated by the hydrochloride.

Step 2: Nucleophilic Attack - The amine attacks the electrophilic carbon of the isourea.

Step 3: Elimination - Isopropanol is eliminated, forming the guanidinium salt.

Step 4: Deprotonation - A base is often used to neutralize the guanidinium salt and yield the free guanidine.

This method is advantageous due to the commercial availability and stability of O-Isopropylisourea hydrochloride. The reaction conditions are generally mild, and the byproducts are easily removed.

A variety of complex amines have been successfully guanylated using this approach, paving the way for the synthesis of intricate molecules. The scope of the reaction is broad, accommodating a range of functional groups on the amine substrate.

| Substrate (Amine) | Guanylating Agent | Product (Guanidine) | Reaction Conditions | Yield (%) | Reference |

| Aniline | O-Isopropylisourea hydrochloride | Phenylguanidinium chloride | Ethanol, Reflux | High | General Knowledge |

| Benzylamine | O-Isopropylisourea hydrochloride | Benzylguanidinium chloride | Methanol, RT | Good | General Knowledge |

| Complex Chiral Amine | O-Isopropylisourea hydrochloride | Chiral Guanidine Derivative | Dichloromethane (B109758), Et3N | Varies | Synthetic Literature |

Table 1: Examples of C-N Bond Formation using O-Isopropylisourea hydrochloride

Design of Stereoselective Synthesis using this compound Derivatives

While O-Isopropylisourea hydrochloride itself is achiral, its derivatives have been ingeniously employed in stereoselective synthesis. The core strategy involves the preparation of chiral guanidines from O-Isopropylisourea hydrochloride and chiral amines. These resulting chiral guanidines can then act as powerful organocatalysts or chiral auxiliaries in a variety of asymmetric transformations. rsc.org

The design of such stereoselective syntheses hinges on the principle of transferring stereochemical information from a chiral source to a prochiral substrate. Chiral guanidines, owing to their strong basicity and hydrogen-bonding capabilities, can effectively create a chiral environment around the reactants, directing the stereochemical outcome of the reaction. rsc.org

Numerous structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed and have enabled a wide range of fundamental organic reactions to proceed with high efficiency and stereoselectivity. rsc.org These catalysts are often synthesized from readily available chiral amino alcohols or diamines, which are first reacted with a guanylating agent like O-Isopropylisourea hydrochloride to install the guanidine core.

Key Strategies in Stereoselective Synthesis:

Chiral Guanidine Organocatalysis: Chiral guanidines can act as Brønsted bases, activating substrates through deprotonation to form a chiral ion pair. This chiral environment then dictates the facial selectivity of the subsequent reaction.

Chiral Guanidinium Salts in Phase-Transfer Catalysis: Chiral guanidinium salts have been successfully used as phase-transfer catalysts, shuttling reactants between immiscible phases while inducing asymmetry.

Combination with Metal Catalysts: The synergy between chiral guanidines and metal salts has expanded their synthetic utility, providing solutions for challenging transformations that are not achievable with conventional chiral catalysts.

| Chiral Guanidine Catalyst Type | Precursor Chiral Amine | Asymmetric Reaction Catalyzed | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Bicyclic Guanidine | Chiral Diamine | Michael Addition | High d.r. and e.e. | rsc.org |

| Monocyclic Guanidine | Chiral Amino Alcohol | Aldol Reaction | Good to Excellent e.e. | rsc.org |

| Acyclic Chiral Guanidine | Chiral Amine | Mannich Reaction | High e.e. | rsc.org |

Table 2: Applications of Chiral Guanidine Derivatives in Stereoselective Synthesis

The development of these stereoselective methods highlights the indirect but crucial role of O-Isopropylisourea hydrochloride as a foundational building block for the construction of sophisticated chiral catalysts. The ability to readily access a diverse range of chiral guanidines from this simple precursor has significantly impacted the field of asymmetric synthesis, enabling the efficient and selective production of enantiomerically enriched molecules.

Green Chemistry Principles in the Context of O Isopropylisoureahydrochloride Research

Atom Economy and Maximizing Efficiency in O-Isopropylisourea hydrochloride Synthesis

Development of Greener Solvents and Reaction Media for O-Isopropylisourea hydrochloride Processes

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Green chemistry encourages the use of "greener" solvents, which are less hazardous and derived from renewable resources. sigmaaldrich.comresearchgate.net Traditional organic solvents are often volatile, flammable, and can be carcinogenic. acs.org

For processes involving O-Isopropylisourea hydrochloride, replacing conventional solvents with greener alternatives is a key area of research. Options for greener solvents include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol. nih.govsigmaaldrich.com Bio-based ethanol, for example, aligns with the principles of using renewable feedstocks and safer solvents. sigmaaldrich.com The development of bio-based solvents such as Cyrene, derived from cellulose (B213188), offers a sustainable alternative to petroleum-based dipolar aprotic solvents. mdpi.com The goal is to reduce the volume of solvent used by employing higher concentrations or using the same solvent for multiple steps. acs.org

Catalysis in O-Isopropylisourea hydrochloride Production and Reactions

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations.

Design and Implementation of Environmentally Benign Catalysts for O-Isopropylisourea hydrochloride Reactions

The development of environmentally benign catalysts is crucial for cleaner organic reactions. researchgate.net These catalysts are designed to be efficient, reusable, and non-corrosive. researchgate.net Heteropolyacids (HPAs) are a class of solid acids that show great promise as green catalysts due to their strong acidity and potential for use in heterogeneous systems, which simplifies catalyst recovery and reuse. ethernet.edu.etexlibrisgroup.com For instance, supported HPAs have been effectively used in various organic transformations. ethernet.edu.et

In the context of reactions related to the synthesis of O-Isopropylisourea hydrochloride precursors, such as the production of isopropyl chloride from isopropanol (B130326) and HCl, supported catalysts like zinc chloride on alumina (B75360) have demonstrated high yields. abo.fislu.seresearchgate.net The use of such solid-supported catalysts avoids the problems associated with homogeneous catalysts. Furthermore, research into catalysts like 2-iodo-N-isopropyl-5-methoxybenzamide for alcohol oxidation highlights the ongoing effort to find highly reactive and environmentally friendly catalytic systems. nih.gov

Transition-Metal-Free Approaches in O-Isopropylisourea hydrochloride Chemistry

While transition metals are often effective catalysts, they can be toxic and expensive. Consequently, there is a growing interest in developing transition-metal-free synthetic methods. nih.gov These approaches often utilize organocatalysts or main-group elements to achieve the desired transformations. A notable example is the transition-metal-free synthesis of 3,4-dihydro-1,2-oxaphosphinine 2-oxides, which demonstrates the potential of avoiding transition metals in complex organic synthesis. nih.gov Although specific transition-metal-free methods for O-Isopropylisourea hydrochloride synthesis are not detailed in the provided results, this area represents a significant opportunity for future green chemistry research.

Waste Minimization and Prevention Strategies in O-Isopropylisourea hydrochloride Synthesis

A primary goal of green chemistry is the prevention of waste rather than its treatment after it has been created. In the synthesis of O-Isopropylisourea hydrochloride, historical methods have presented challenges regarding waste. For example, the use of hydrogen chloride can lead to the formation of the volatile and mutagenic by-product isopropyl chloride. google.com Another method utilizing chloroform (B151607) amidinium chloride is not industrially viable due to high cost and low yield in its own production. google.com

A more environmentally sound approach involves using concentrated sulfuric acid with cyanamide (B42294) and isopropyl alcohol, which can produce O-isopropylisourea hydrogen sulfate (B86663) or sulfate with a good yield and fewer environmental concerns. google.com This highlights a key strategy for waste minimization: the careful selection of reagents and reaction pathways to avoid the generation of hazardous substances. google.com

Utilization of Renewable Feedstocks for O-Isopropylisourea hydrochloride Synthesis

The use of renewable feedstocks is a fundamental principle of green chemistry, aiming to shift from a fossil fuel-based economy to one based on sustainable resources. sigmaaldrich.comnrel.gov Renewable feedstocks can include biomass sources like carbohydrates (from sugar cane, beet molasses), cellulose, lignin, and oleochemicals (from plant oils). kit.edu

The synthesis of O-Isopropylisourea hydrochloride relies on isopropyl alcohol. Traditionally, isopropanol is produced from fossil fuels. However, there is potential to produce it from renewable resources. While the direct synthesis of O-Isopropylisourea hydrochloride from renewable feedstocks is not explicitly detailed in the search results, the broader movement towards bio-based chemicals is highly relevant. google.com For instance, research is ongoing to produce a wide range of chemicals and materials from feedstocks like cellulose and fatty acids. kit.edu The production of the starting material, isopropyl alcohol, can be made greener, which in turn makes the entire process for O-Isopropylisourea hydrochloride more sustainable. However, it's important to consider that renewable feedstocks can also contain contaminants like chlorides that may need to be removed before processing. google.com

Advanced Analytical Methodologies for Research on O Isopropylisoureahydrochloride

Spectroscopic Techniques for Mechanistic Elucidation of O-Isopropylisoureahydrochloride Reactions

Spectroscopic methods are indispensable for gaining a fundamental understanding of the chemical transformations involving this compound. By probing the molecular structure and its changes during a reaction, these techniques provide invaluable insights into reaction kinetics and mechanisms.

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sample extraction. nih.govnih.gov This real-time analysis is particularly beneficial for studying the formation and consumption of transient species like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound from the reaction of a carbodiimide (B86325) (e.g., N,N'-diisopropylcarbodiimide) with isopropyl alcohol in the presence of hydrochloric acid. The reaction can be followed by observing the disappearance of the characteristic carbodiimide peak (around 2100-2150 cm⁻¹) and the appearance of the C=N stretching vibration of the isourea functionality. youtube.com

A typical in-situ FTIR monitoring setup would involve an ATR probe immersed in the reaction vessel. Spectra are collected at regular intervals, providing a concentration-time profile for reactants, intermediates, and products. This data is instrumental in determining reaction rates and understanding the influence of various parameters such as temperature and catalyst concentration. whiterose.ac.uk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Species |

| N=C=N stretch | 2100-2150 | Carbodiimide (reactant) |

| O-H stretch | 3200-3600 | Isopropyl Alcohol (reactant) |

| C=N stretch | 1650-1680 | O-Isopropylisourea (intermediate) |

| C=O stretch | 1700-1750 | Ester (product in subsequent reaction) |

This table presents typical wavenumber ranges for the functional groups involved in the formation and reaction of this compound.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, provides detailed structural information and insights into intermolecular interactions. nih.govyoutube.com For this compound, NMR is crucial for confirming its structure and studying its complexation with other molecules, such as carboxylic acids, prior to ester formation.

Structural Characterization: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and exchangeable protons on the nitrogen atoms. oregonstate.edumnstate.edu The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbons of the isopropyl group and the C=N carbon of the isourea. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the connectivity within the isopropyl group. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for unambiguous assignment of ¹H and ¹³C signals. sdsu.eduwikipedia.org

Complexation Studies: By monitoring changes in the chemical shifts of this compound and a carboxylic acid upon mixing, NMR can provide evidence for the formation of a reaction complex. Titration experiments followed by NMR can even be used to determine the association constant of this complex, offering deeper mechanistic understanding. oregonstate.edu

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| ~1.3 (d, 6H, -CH(CH₃)₂) | ~22 (-CH(CH₃)₂) |

| ~4.9 (sept, 1H, -CH(CH₃)₂) | ~75 (-CH(CH₃)₂) |

| ~8.0-9.5 (br s, 3H, -NH₂ and -NH-) | ~160 (C=N) |

This table presents predicted NMR chemical shifts for this compound based on typical values for similar functional groups.

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate determination of molecular weights, which allows for the deduction of elemental compositions. researchgate.netresearchgate.net This capability is essential for identifying and confirming the presence of reactive intermediates like this compound and other transient species in a reaction mixture. fiveable.me

Electrospray Ionization (ESI)-HRMS: ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound without significant fragmentation. By coupling ESI with a high-resolution mass analyzer (e.g., Orbitrap or TOF), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): In tandem MS/MS experiments, the [M+H]⁺ ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. youtube.com Predicted fragmentation pathways for this compound include the loss of isopropanol (B130326) or the cleavage of the isopropyl group. youtube.commiamioh.edu

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H - C₃H₈O]⁺ | Loss of isopropanol |

| [M+H - C₃H₇]⁺ | Loss of isopropyl radical |

This table outlines predicted fragmentation patterns for this compound in tandem mass spectrometry.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are fundamental for separating the components of a mixture, which is essential for assessing the purity of this compound and for monitoring the progress of its reactions. ekb.eg

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. masterorganicchemistry.com It is ideally suited for monitoring the progress of reactions involving this compound, such as its use in esterification reactions. researchgate.net

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic isourea) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the isourea and other reactants/products may have a UV chromophore.

By injecting aliquots of the reaction mixture at different time points, the consumption of starting materials (e.g., a carboxylic acid) and the formation of the product (e.g., an ester) can be quantified. nih.gov This allows for the calculation of reaction conversion and yield.

| Retention Time (min) | Compound |

| ~2.5 | Carboxylic Acid (reactant) |

| ~4.0 | This compound (intermediate) |

| ~6.5 | Ester (product) |

This table provides an exemplary HPLC retention time profile for a reaction involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While this compound itself is likely too polar and thermally labile for direct GC-MS analysis, this technique is invaluable for the analysis of volatile byproducts that may form during its synthesis or subsequent reactions.

X-ray Crystallography for Structural Elucidation of this compound Intermediates and Derivatives

The process begins with the preparation of a high-quality single crystal of the target intermediate or derivative, which can be a challenging step, especially for transient reaction intermediates. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the compound's crystal structure, is recorded by a detector as the crystal is rotated. wikipedia.orgnih.gov

The structural data obtained from X-ray crystallography is invaluable for confirming the successful synthesis of a derivative, understanding its stereochemistry, and analyzing its intermolecular interactions in the solid state, such as hydrogen bonding. For instance, in the synthesis of complex molecules where O-Isopropylisourea hydrochloride is used as a coupling reagent, X-ray crystallography can verify the structure of the final product, resolving any ambiguity that might arise from other analytical techniques like NMR or mass spectrometry.

The typical data generated from a successful crystallographic analysis provides a wealth of structural information. Below is a representative table of crystallographic data that would be determined for a derivative of O-Isopropylisourea hydrochloride.

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C10H15N2O2Cl |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 230.70 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The group of symmetry operations describing the crystal's structure. | P21/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95.5° |

| Volume | The volume of the unit cell. | 953.4 Å3 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.605 g/cm3 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Advanced Method Validation and Uncertainty Quantification in this compound Research

In quantitative research involving O-Isopropylisourea hydrochloride, establishing the reliability and consistency of analytical methods is paramount. Advanced method validation is the process of providing documented evidence that a specific analytical procedure is fit for its intended purpose. nih.gov This is complemented by uncertainty quantification, which provides a non-negative parameter characterizing the dispersion of the values that could reasonably be attributed to the measured quantity. researchgate.net Together, they ensure the accuracy and legal defensibility of analytical results.

For the analysis of O-Isopropylisourea hydrochloride and its derivatives, which would likely employ chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), method validation encompasses several key performance parameters. nih.govthermofisher.com These include specificity, linearity, accuracy (trueness and precision), range, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Uncertainty quantification moves beyond standard validation by identifying, quantifying, and combining all potential sources of error to provide a complete picture of the measurement's reliability. chromatographyonline.comchromatographyonline.com There are two primary approaches to estimating measurement uncertainty:

Error-Budget (or "Bottom-Up") Approach : This method involves identifying every potential source of uncertainty in the analytical process, from sample preparation to final measurement. chromatographyonline.comchromatographyonline.com Each source is quantified individually and then combined using statistical methods to calculate a total combined uncertainty. isobudgets.com

Key sources of uncertainty in the chromatographic analysis of O-Isopropylisourea hydrochloride would include uncertainties related to the purity of the reference standard, sample and standard preparation (e.g., weighing, dilutions), instrument performance (e.g., injection volume repeatability), and the calibration curve. isobudgets.comoup.com

The results of a method validation study can be summarized in a data table, providing a clear overview of the method's performance characteristics.

| Validation Parameter | Performance Characteristic | Acceptance Criterion |

|---|---|---|

| Linearity (r²) | 0.9992 | ≥ 0.995 |

| Accuracy (Recovery %) | 98.5% - 101.2% | 70 - 120% |

| Precision (RSD%) | < 2.5% | < 20% |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantification (LOQ) | 0.15 µg/mL | - |

| Measurement Uncertainty (Expanded) | ± 4.8% (at 1 µg/mL) | - |

An uncertainty budget is a formal way to document all identified sources of uncertainty and their contributions to the combined uncertainty. The table below illustrates a simplified uncertainty budget for a hypothetical analysis.

| Source of Uncertainty | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (urel) |

|---|---|---|---|

| Purity of Reference Material | 99.5 ± 0.5% | 0.0029 | 0.0029 |

| Sample Mass | 10.0 mg | 0.01 mg | 0.0010 |

| Final Volume (Dilution) | 10.0 mL | 0.02 mL | 0.0020 |

| Calibration Curve | - | - | 0.0185 |

| Repeatability (Precision) | - | - | 0.0150 |

| Combined Relative Standard Uncertainty (uc,rel) | 0.0244 | ||

| Expanded Uncertainty (k=2, 95% confidence) | 4.9% |

By rigorously validating analytical methods and quantifying the associated uncertainty, researchers working with O-Isopropylisourea hydrochloride can ensure that their findings are reliable, reproducible, and fit for purpose, whether for kinetic studies, purity assessments, or reaction monitoring.

Q & A

Q. What safety protocols should be followed when handling O-Isopropylisoureahydrochloride in laboratory settings?

- Methodological Answer: Adhere to standard safety practices for hydrochlorides:

- Use personal protective equipment (PPE), including nitrile gloves and eye protection, to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers).

- Implement hygiene measures: wash hands post-handling and avoid eating/drinking in the lab .

Q. How can researchers synthesize this compound and verify its purity?

- Methodological Answer:

- Synthesis: Adapt methods for analogous hydrochlorides (e.g., Isopropylamine Hydrochloride): react isopropylamine with urea in a hydrochloric acid medium under controlled reflux.

- Purity Analysis: Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to quantify impurities. Compare retention times against certified reference standards. Confirm structural integrity via FT-IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

- Methodological Answer:

- Solubility: Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using the shake-flask method, as outlined in IUPAC guidelines for solubility data .

- Stability: Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via mass spectrometry to identify byproducts .

Advanced Research Questions

Q. How should experimental designs be structured to optimize this compound’s formulation for controlled drug delivery?

- Methodological Answer:

- Polymer Selection: Use a factorial design (e.g., 2³ design) to evaluate hydrophilic (e.g., HPMC) and hydrophobic (e.g., ethyl cellulose) polymers. Assess variables like drug release rate (zero-order kinetics) and moisture absorption using in vitro dissolution studies .

- Permeation Testing: Compare permeation across biological barriers (e.g., shed snake skin vs. mammalian models) to predict human skin penetration. Use Franz diffusion cells and validate with pharmacokinetic parameters (AUC, Cmax) .

Q. How can contradictions between in vitro and in vivo pharmacokinetic data for this compound formulations be resolved?

- Methodological Answer:

- Variable Identification: Assess discrepancies caused by biological barrier differences (e.g., rat skin’s lower permeability vs. rabbit skin). Use regression analysis to correlate in vitro release rates with in vivo plasma concentrations .

- Model Refinement: Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability in metabolism and absorption .

Q. What strategies are effective for analyzing cross-study data inconsistencies in this compound’s stability profiles?

- Methodological Answer:

- Meta-Analysis Framework: Systematically review variables (e.g., storage conditions, excipient interactions) across studies. Apply statistical tools (ANOVA, principal component analysis) to identify outlier datasets and confounding factors .

- Degradation Pathway Mapping: Use LC-MS/MS to characterize degradation products under stress conditions (e.g., oxidative, hydrolytic). Compare pathways across studies to isolate lab-specific artifacts .

Methodological Frameworks for Research Design

- Research Question Formulation: Apply the PICO framework (Population: compound properties; Intervention: experimental variables; Comparison: control groups; Outcome: stability/release metrics) to structure hypotheses .

- Ethical and Feasibility Checks: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.